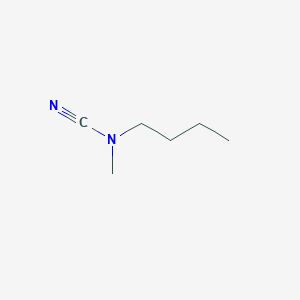

Butyl(cyano)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl(cyano)methylamine is an organic compound that features both an amine group and a cyano group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(cyano)methylamine can be synthesized through several methods. One common approach involves the cyanoacetylation of butylamine. This reaction typically involves the treatment of butylamine with an alkyl cyanoacetate under specific conditions to yield the desired product . Another method includes the reductive amination of butyl cyanide with formaldehyde and hydrogen in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Butyl(cyano)methylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the cyano group.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions involving the amine group.

Major Products

The major products formed from these reactions include oximes, secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl(cyano)methylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amines and nitriles.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with amine functionalities.

Industry: This compound is utilized in the production of polymers and other materials with specific chemical properties

Mechanism of Action

The mechanism of action of butyl(cyano)methylamine involves its ability to act as a nucleophile due to the presence of the amine group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic species. The cyano group can also undergo reduction or substitution, further expanding the compound’s reactivity and utility in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Methylamine: A simpler amine with a single carbon chain.

Ethylamine: Similar to methylamine but with a two-carbon chain.

Butylamine: Lacks the cyano group but has a similar butyl chain.

Cyanoacetamide: Contains a cyano group but differs in its amide functionality

Uniqueness

Butyl(cyano)methylamine is unique due to the combination of its amine and cyano functionalities, which provide a versatile platform for various chemical transformations. This dual functionality allows it to participate in a wider range of reactions compared to simpler amines or nitriles, making it a valuable compound in both research and industrial applications .

Biological Activity

Butyl(cyano)methylamine is a compound of interest due to its potential biological activities, which may include effects on various biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in pharmacology and toxicology.

This compound is classified as an aliphatic amine with a cyano group. Its structure can be represented as follows:

- Chemical Formula : C₅H₈N₂

- Molecular Weight : 112.13 g/mol

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to its interactions with biological macromolecules such as proteins and nucleic acids. The presence of the cyano group can facilitate nucleophilic reactions, potentially leading to significant biochemical effects.

1. Nucleophilic Activity

This compound has been studied for its nucleophilic properties, particularly in reactions involving cyanylated compounds. Research indicates that primary amines can undergo nucleophilic cleavage, which may have implications for protein modification and potential therapeutic applications .

2. Interaction with Receptors

Research into related compounds suggests that amines with similar structures can interact with various receptors, including opioid receptors. For instance, compounds with cyanomethyl groups have shown varying degrees of agonistic and antagonistic activity at the μ-opioid receptor (MOR) . This may indicate that this compound could exhibit similar receptor interactions.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound and related compounds:

Case Study 1: Cytotoxic Effects

A study investigating the cytotoxic effects of various alkaloids found that compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines, including H460 and A549 cells. The study reported IC₅₀ values below 20 μM, indicating strong anti-cancer potential .

Case Study 2: Nucleophilic Reactions

Another investigation focused on the nucleophilic reactivity of this compound in protein modification. It was found that this compound could effectively cleave cyanylated cysteinyl proteins, suggesting its utility in biochemical applications where protein modification is desired .

Properties

Molecular Formula |

C6H12N2 |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

butyl(methyl)cyanamide |

InChI |

InChI=1S/C6H12N2/c1-3-4-5-8(2)6-7/h3-5H2,1-2H3 |

InChI Key |

VLRMFQDUMPBVOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.